(S)-1-(1H-pyrazol-3-yl)ethanaMine
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Overview
Description
(S)-1-(1H-pyrazol-3-yl)ethanaMine is a chiral amine compound featuring a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-pyrazol-3-yl)ethanaMine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrazole ring.
Chiral Amine Introduction: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Final Assembly: The pyrazole ring is then coupled with the chiral amine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1H-pyrazol-3-yl)ethanaMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
(S)-1-(1H-pyrazol-3-yl)ethanaMine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(1H-pyrazol-3-yl)ethanaMine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine: This compound features a similar pyrazole ring but with a fluorine substitution.
(S)-1-(1H-pyrazol-1-yl)ethanaMine: A closely related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
(S)-1-(1H-pyrazol-3-yl)ethanaMine is unique due to its specific chiral center and the position of the pyrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1S)-1-(1H-pyrazol-5-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZCHEJTIUBJPM-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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